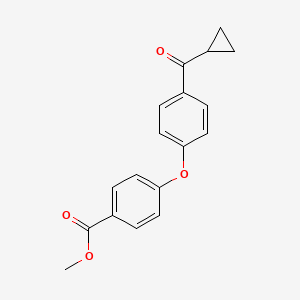
tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is a derivative of piperazine, featuring a chloronicotinoyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate typically involves the following steps:
Formation of 2-chloronicotinic acid: This can be achieved by chlorinating nicotinic acid using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Activation of 2-chloronicotinic acid: The activated acid is then reacted with tert-butyl piperazine-1-carboxylate under coupling conditions, often using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Methylation: The piperazine ring is methylated using reagents like methyl iodide (CH3I) or dimethyl sulfate (DMS).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the chloronicotinoyl group can lead to the formation of amines.
Substitution: The chlorine atom in the chloronicotinoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and bases, depending on the desired substitution product.
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Amines: from reduction reactions.
Substituted chloronicotinoyl derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biological research to study the interactions of piperazine derivatives with biological targets. It can be used to investigate the effects of piperazine-based compounds on cellular processes and signaling pathways.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new products and technologies.
Wirkmechanismus
The mechanism by which tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the methyl group on the piperazine ring.
Nicotinamide derivatives: These compounds share the nicotinoyl group but differ in their piperazine and ester groups.
Piperazine-based drugs: Various piperazine derivatives used in pharmaceuticals and agrochemicals.
Uniqueness: tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its methylated piperazine ring and chloronicotinoyl group contribute to its distinct properties compared to similar compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-chloropyridine-3-carbonyl)-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-11-10-19(15(22)23-16(2,3)4)8-9-20(11)14(21)12-6-5-7-18-13(12)17/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUGOWFLBKVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(N=CC=C2)Cl)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)


![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/new.no-structure.jpg)



![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2687635.png)


![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
